Cas no 1920337-63-8 (5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid)
5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid
- EN300-1835546
- 1920337-63-8
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- Inchi: 1S/C11H8FNO4/c1-16-8-4-2-3-7(12)9(8)10-6(11(14)15)5-13-17-10/h2-5H,1H3,(H,14,15)
- InChI Key: VPNSXVHTFJUULX-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C1=C(C(=O)O)C=NO1)OC
Computed Properties
- Exact Mass: 237.04373590g/mol
- Monoisotopic Mass: 237.04373590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 72.6Ų
5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-1835546-0.05g |
5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid |
1920337-63-8 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1835546-0.1g |
5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid |
1920337-63-8 | 0.1g |
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| Enamine | EN300-1835546-0.25g |
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1920337-63-8 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1835546-0.5g |
5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid |
1920337-63-8 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1835546-1.0g |
5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid |
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| Enamine | EN300-1835546-2.5g |
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1920337-63-8 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1835546-5.0g |
5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid |
1920337-63-8 | 5g |
$2940.0 | 2023-06-02 | ||
| Enamine | EN300-1835546-10.0g |
5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid |
1920337-63-8 | 10g |
$4360.0 | 2023-06-02 | ||
| Enamine | EN300-1835546-1g |
5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid |
1920337-63-8 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1835546-5g |
5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid |
1920337-63-8 | 5g |
$2235.0 | 2023-09-19 |
5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid
Comprehensive Overview of 5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid (CAS No. 1920337-63-8)
The compound 5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid (CAS No. 1920337-63-8) is a fluorinated heterocyclic derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a 1,2-oxazole core and a 2-fluoro-6-methoxyphenyl substituent, makes it a valuable intermediate for drug discovery and material science applications. Researchers are increasingly focusing on this compound due to its promising bioactivity and versatility in synthetic chemistry.
In recent years, the demand for fluorinated heterocycles has surged, driven by their enhanced metabolic stability and bioavailability. The presence of a fluoro group in 5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid contributes to its lipophilicity, which is crucial for improving membrane permeability in drug candidates. This aligns with current trends in medicinal chemistry, where fluorine incorporation is a key strategy for optimizing pharmacokinetic properties.
The 1,2-oxazole moiety, also known as isoxazole, is a privileged scaffold in drug design. It is frequently employed in the development of anti-inflammatory, antimicrobial, and anticancer agents. The carboxylic acid functional group in this compound further enhances its utility, enabling facile derivatization into esters, amides, or other bioactive derivatives. This flexibility makes 5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid a sought-after building block in combinatorial chemistry.
From an industrial perspective, the synthesis of 5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid involves multi-step organic transformations, often starting from commercially available 2-fluoro-6-methoxybenzaldehyde. Recent advancements in catalytic methods, such as palladium-catalyzed cross-coupling and microwave-assisted synthesis, have improved the efficiency of its production. These innovations address the growing need for sustainable and cost-effective manufacturing processes in fine chemicals.
Environmental and regulatory considerations are also shaping the research landscape for this compound. With increasing emphasis on green chemistry, scientists are exploring solvent-free reactions and biodegradable catalysts to synthesize 5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid. Such efforts resonate with global initiatives to reduce the environmental footprint of chemical production.
In the context of AI-driven drug discovery, computational tools are being leveraged to predict the biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of this compound. Machine learning models trained on datasets of fluorinated heterocycles can accelerate the identification of potential therapeutic applications for 5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid, reducing the time and cost associated with experimental screening.
Another area of interest is the compound's role in agrochemical innovation. Fluorinated isoxazoles are known to exhibit herbicidal and fungicidal activities, making them valuable in crop protection. The 2-fluoro-6-methoxyphenyl group in this compound may enhance its binding affinity to target enzymes in pests, offering a new avenue for developing eco-friendly pesticides.
Analytical characterization of 5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure high purity and confirm the structural integrity of the compound, which is critical for reproducible research outcomes. Standardized protocols for quality control are essential to meet the stringent requirements of pharmaceutical and agrochemical industries.
Looking ahead, the exploration of 5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid is expected to expand into emerging fields such as bioconjugation and proteolysis-targeting chimeras (PROTACs). Its reactive carboxylic acid group makes it an ideal candidate for linking to biomolecules or degraders, opening new possibilities in targeted therapy and precision medicine.
In summary, 5-(2-fluoro-6-methoxyphenyl)-1,2-oxazole-4-carboxylic acid (CAS No. 1920337-63-8) represents a multifaceted compound with broad applicability across life sciences. Its synthesis, characterization, and functionalization continue to inspire innovations that align with contemporary scientific and industrial priorities. As research progresses, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in health and agriculture.
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